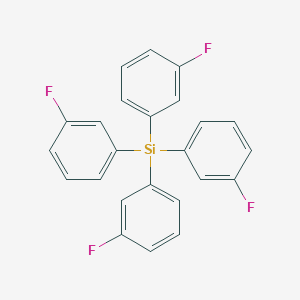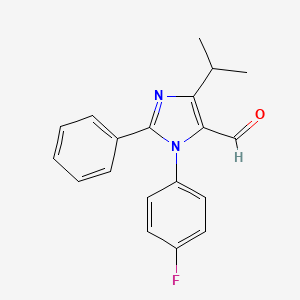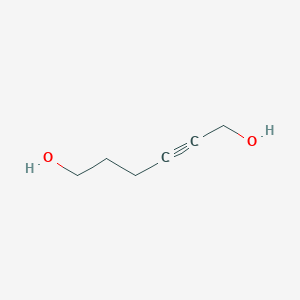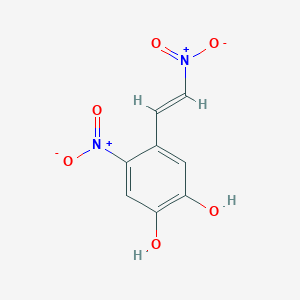
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene is an organic compound with the molecular formula C8H6N2O6 and a molecular weight of 226.14 g/mol This compound is characterized by the presence of two hydroxyl groups, a nitro group, and a nitrovinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene typically involves the nitration of a suitable precursor compound. One common method is the nitration of 3,4-dihydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: 3,4-dihydroxybenzaldehyde is treated with a mixture of concentrated nitric acid and sulfuric acid at a temperature of around 0-5°C.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
Purification: The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The nitrovinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. Additionally, the nitrovinyl group can participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the nitro and nitrovinyl groups.
3,4-Dihydroxy-5-nitrobenzaldehyde: Contains a nitro group but lacks the nitrovinyl group.
4-Nitrocatechol: Contains a nitro group but lacks the nitrovinyl group.
Uniqueness
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene is unique due to the presence of both nitro and nitrovinyl groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H6N2O6 |
|---|---|
Peso molecular |
226.14 g/mol |
Nombre IUPAC |
4-nitro-5-[(E)-2-nitroethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H6N2O6/c11-7-3-5(1-2-9(13)14)6(10(15)16)4-8(7)12/h1-4,11-12H/b2-1+ |
Clave InChI |
CRZSVYVRNQBKHH-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
SMILES canónico |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







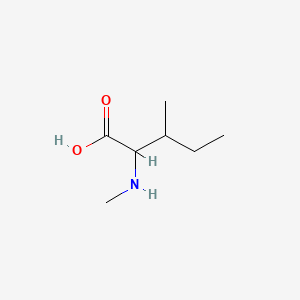
![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)

